molecular formula C13H15ClN2O3 B12476952 N-{[(4-acetylphenyl)carbamoyl]oxy}butanimidoyl chloride

N-{[(4-acetylphenyl)carbamoyl]oxy}butanimidoyl chloride

Cat. No.: B12476952
M. Wt: 282.72 g/mol
InChI Key: WRTJDHQCSXLHGZ-UHFFFAOYSA-N
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Description

(E)-(1-chlorobutylidene)amino N-(4-acetylphenyl)carbamate is an organic compound with a unique structure that combines a chlorobutylidene group with an amino N-(4-acetylphenyl)carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(1-chlorobutylidene)amino N-(4-acetylphenyl)carbamate typically involves the reaction of 1-chlorobutylideneamine with N-(4-acetylphenyl)carbamate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of (E)-(1-chlorobutylidene)amino N-(4-acetylphenyl)carbamate may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-(1-chlorobutylidene)amino N-(4-acetylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-(1-chlorobutylidene)amino N-(4-acetylphenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-(1-chlorobutylidene)amino N-(4-acetylphenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Aminocoumarin derivatives: These compounds share structural similarities and are used in similar applications.

    Imidazoles: Another class of compounds with comparable chemical properties and uses.

    Boron reagents: These reagents are used in similar synthetic processes and have analogous chemical behaviors.

Uniqueness

(E)-(1-chlorobutylidene)amino N-(4-acetylphenyl)carbamate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H15ClN2O3

Molecular Weight

282.72 g/mol

IUPAC Name

(1-chlorobutylideneamino) N-(4-acetylphenyl)carbamate

InChI

InChI=1S/C13H15ClN2O3/c1-3-4-12(14)16-19-13(18)15-11-7-5-10(6-8-11)9(2)17/h5-8H,3-4H2,1-2H3,(H,15,18)

InChI Key

WRTJDHQCSXLHGZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NOC(=O)NC1=CC=C(C=C1)C(=O)C)Cl

Origin of Product

United States

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